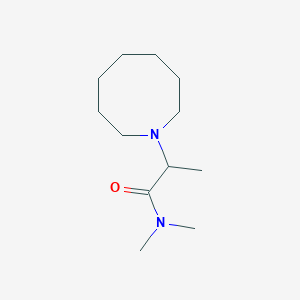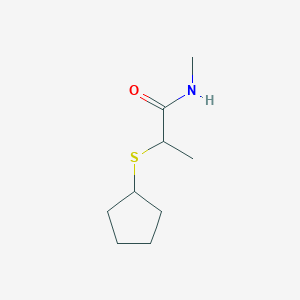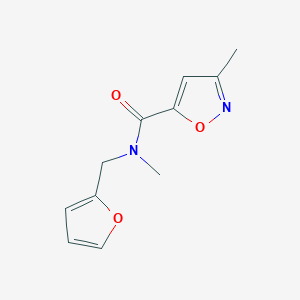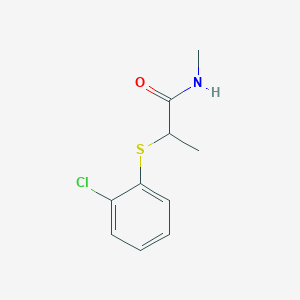
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to increased levels of GABA, resulting in anticonvulsant and anxiolytic effects. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide increases the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. It has also been shown to have neuroprotective effects, and it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders.
One limitation of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, its high potency may make it difficult to administer at therapeutic doses without causing unwanted side effects.
未来方向
There are many potential future directions for research on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide. One area of research could focus on developing new formulations of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with longer half-lives and improved pharmacokinetics.
Another area of research could focus on exploring the potential therapeutic applications of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide in other neurological disorders, such as depression and schizophrenia.
Finally, research could focus on developing new compounds based on the structure of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with improved pharmacological properties and efficacy.
合成方法
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with methyl chloroformate. This process yields N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with high purity and yield.
科学研究应用
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anticonvulsant agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can effectively reduce seizure activity in animal models, and it has shown promise in treating refractory epilepsy in humans.
Another area of research has focused on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide's potential as an anxiolytic agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can reduce anxiety-like behaviors in animal models, and it has shown promise in treating anxiety disorders in humans.
属性
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-3-7-11(8-4-9)13(2)12(14)10-5-6-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYAKQAGKWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)



![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)



![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)



![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)